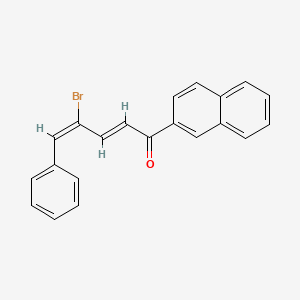

(2E,4E)-4-溴-1-(萘-2-基)-5-苯基戊-2,4-二烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

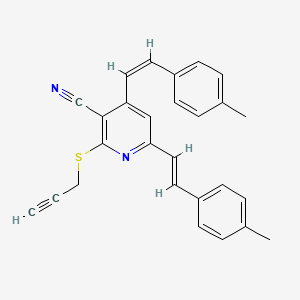

This compound has been synthesized using the Claisen-Schmidt condensation reaction . The Claisen-Schmidt reaction is a classic method for the synthesis of α,β-unsaturated carbonyl compounds.Molecular Structure Analysis

The molecular structure of this compound is quite complex. It has been studied using single-crystal X-ray diffraction . The compound crystallizes in a monoclinic crystal system with centrosymmetric space group P2 1 /c .Physical And Chemical Properties Analysis

The compound has been studied for its nonlinear optical properties . The second harmonic generation (SHG) efficiency of the compound is 2.9 times that of urea for Nd-YAG laser operating at wavelength 1064 nm .科学研究应用

- Application : DPNP has been synthesized as a novel organic crystal with a D-π-A-π-D structure. It exhibits second harmonic generation (SHG) efficiency 2.9 times that of urea for Nd-YAG lasers operating at 1064 nm. Additionally, it shows promising optical limiting properties at 532 nm wavelength .

- Application : DPNP has been successfully synthesized and characterized using single-crystal X-ray diffraction. Its orthorhombic crystallographic system with non-centrosymmetric space group P 212121 has been determined. This information aids in designing and optimizing NLO materials .

- Application : DPNP could serve as a novel MALDI matrix for analyzing various compounds, including lipids and phospholipids. Its proton affinity and other properties make it a potential candidate for this application .

Nonlinear Optical Materials

Crystal Growth and Structure Determination

Mass Spectrometry Matrix

作用机制

Target of Action

The primary target of this compound is Histone deacetylase 1 (HDAC1) . HDAC1 plays a crucial role in transcriptional regulation, cell cycle progression, and developmental events. It acts via the formation of large multiprotein complexes and is involved in the deacetylation of SP proteins, SP1 and SP3, thereby regulating their function .

Biochemical Pathways

The compound’s interaction with HDAC1 affects various biochemical pathways. For instance, it can influence the transcriptional repression of circadian target genes, such as PER1, mediated by the large PER complex or CRY1 through histone deacetylation . It also plays a role in the deacetylation of ‘Lys-310’ in RELA, thereby inhibiting the transcriptional activity of NF-kappa-B .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to changes in gene expression due to alterations in protein acetylation. This can lead to a variety of downstream effects, including changes in cell cycle progression, transcriptional regulation, and other cellular processes .

属性

IUPAC Name |

(2E,4E)-4-bromo-1-naphthalen-2-yl-5-phenylpenta-2,4-dien-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrO/c22-20(14-16-6-2-1-3-7-16)12-13-21(23)19-11-10-17-8-4-5-9-18(17)15-19/h1-15H/b13-12+,20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXPJNZPUGSFKT-VIWRHKKTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=CC(=O)C2=CC3=CC=CC=C3C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C=C\C(=O)C2=CC3=CC=CC=C3C=C2)/Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,4E)-4-bromo-1-(naphthalen-2-yl)-5-phenylpenta-2,4-dien-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B2445584.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate](/img/structure/B2445592.png)

![N-(2,4-dimethoxyphenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2445595.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2445598.png)

![N-(1-cyanocyclohexyl)-2-[3-(3,5-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2445599.png)